molecular formula C21H30N4O B6063069 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

Cat. No. B6063069
M. Wt: 354.5 g/mol
InChI Key: VGQBLRCYXHGLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol, also known as MPEP, is a compound that has been widely studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including anxiety, depression, and addiction.

Mechanism of Action

2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol is able to modulate the release of glutamate, a neurotransmitter that is involved in a variety of physiological processes, including learning and memory, pain perception, and mood regulation.
Biochemical and physiological effects:
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function in aging animals. Additionally, 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. Additionally, 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of using 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments is its potential for off-target effects, as it has been shown to interact with other receptors, such as the sigma-1 receptor.

Future Directions

Future research on 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol could focus on its potential therapeutic applications in a variety of neurological disorders, including anxiety, depression, and addiction. Additionally, further studies could investigate the mechanisms underlying 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol's neuroprotective effects, as well as its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future research could focus on the development of more selective mGluR5 antagonists with improved pharmacokinetic properties and fewer off-target effects.

Synthesis Methods

2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol can be synthesized using a variety of methods, including the reaction of 1-(3-methyl-2-buten-1-yl)piperazine with 4-(1H-pyrazol-1-yl)benzyl chloride, followed by reduction with sodium borohydride to yield the final product. Other methods involve the use of different starting materials, such as 4-(1H-pyrazol-1-yl)benzylamine and 1-chloro-2-(2-hydroxyethoxy)ethane.

Scientific Research Applications

2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. In animal models, 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in addiction models. Additionally, 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and traumatic brain injury.

properties

IUPAC Name

2-[1-(3-methylbut-2-enyl)-4-[(4-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-18(2)8-12-24-14-13-23(17-21(24)9-15-26)16-19-4-6-20(7-5-19)25-11-3-10-22-25/h3-8,10-11,21,26H,9,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQBLRCYXHGLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol

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